molecular formula C7H8N2O2 B1529967 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid CAS No. 1393532-43-8

1-Cyclopropyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1529967
M. Wt: 152.15 g/mol
InChI Key: CUAWMPGXOJKBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1H-pyrazole-5-carboxylic acid (1-CPCA) is a cyclic compound that is widely used in the synthesis and development of pharmaceuticals and other organic compounds. It is a versatile compound that has been used in the synthesis of many drugs, including antifungal and antiviral agents, as well as in the production of cyclopropyl-containing peptides and peptidomimetics. 1-CPCA has also been found to have potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

1-Cyclopropyl-1H-pyrazole-5-carboxylic acid serves as a foundational compound in synthetic organic chemistry, facilitating the creation of a diverse array of structurally complex and functionally varied derivatives. Research demonstrates its utility in Brönsted acid-mediated annulations, providing a method to synthesize 1,3,5-trisubstituted pyrazoles efficiently. This process exemplifies its role in constructing pyrazole derivatives through annulation of three-membered rings with α-carbonyl and hydrazines, highlighting the compound's versatility in generating structurally diverse pyrazole derivatives (Xue et al., 2016). Additionally, it is central in the synthesis of novel azides and triazoles, offering pathways to create polychelated ligands with applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid have been investigated for their biological activities, including inhibition of mammalian topoisomerase II. This enzyme is crucial in DNA replication and cell division, marking the compound and its derivatives as potential therapeutic agents. A study revealed that specific derivatives exhibited significant inhibitory activity against topoisomerase II, demonstrating their potential in developing new anticancer therapies (Wentland et al., 1993). Furthermore, the synthesis and characterization of 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings have shown promising insecticidal activities, indicating potential agricultural applications (Huang et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, “5-Cyclopropyl-1H-pyrazole-3-carboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-cyclopropylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAWMPGXOJKBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-1H-pyrazole-5-carboxylic acid

CAS RN

1393532-43-8
Record name 1-cyclopropyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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